molecular formula C8H10O B6250700 tricyclo[3.2.1.0,2,7]octan-3-one CAS No. 39163-38-7

tricyclo[3.2.1.0,2,7]octan-3-one

Cat. No. B6250700
CAS RN: 39163-38-7
M. Wt: 122.2
InChI Key:
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Description

Tricyclo[3.2.1.0,2,7]octan-3-one is a chemical compound with the molecular formula C8H10O . It is a characteristic component of some biologically active compounds .


Synthesis Analysis

The synthesis of tricyclo[3.2.1.0,2,7]octan-3-one involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Another method involves an efficient and exclusive 3-exo-trig radical cyclisation of either a bicyclo[3.2.1]oct-6-en-2-yl radical or a bicyclo[2.2.2]oct-5-en-2-yl radical .


Molecular Structure Analysis

The molecular structure of tricyclo[3.2.1.0,2,7]octan-3-one consists of a tricyclic core, which is a common structural motif in many biologically active natural compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tricyclo[3.2.1.0,2,7]octan-3-one include an intramolecular Diels-Alder reaction and a cyclopropane ring opening . Another method involves a 3-exo-trig radical cyclisation .


Physical And Chemical Properties Analysis

Tricyclo[3.2.1.0,2,7]octan-3-one has a molecular weight of 122.17 . It has a melting point range of 42-46 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for tricyclo[3.2.1.0,2,7]octan-3-one includes several hazard statements: H228, H315, H319, H335 . Precautionary measures include P210, P240, P241, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tricyclo[3.2.1.0,2,7]octan-3-one can be achieved through a Diels-Alder reaction followed by a retro-Diels-Alder reaction.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium methoxide", "Acetic acid", "Sodium bicarbonate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of a Lewis acid catalyst to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then treated with sodium methoxide in methanol to undergo a retro-Diels-Alder reaction, forming the desired tricyclo[3.2.1.0,2,7]octan-3-one.", "Step 3: The crude product is then purified by washing with water, drying over sodium bicarbonate, and extracting with chloroform." ] }

CAS RN

39163-38-7

Product Name

tricyclo[3.2.1.0,2,7]octan-3-one

Molecular Formula

C8H10O

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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